1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 7-(3,4-dichlorophenyl)-
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Overview
Description
1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 7-(3,4-dichlorophenyl)- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. This compound is characterized by its unique triazolo-triazine core structure, which is fused with a dichlorophenyl group. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable subject of study for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 7-(3,4-dichlorophenyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dichlorophenylhydrazine with cyanogen bromide, followed by cyclization with formamide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is then heated to promote cyclization, and the product is purified using recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 7-(3,4-dichlorophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of triazolo-triazine oxides.
Reduction: Formation of reduced triazolo-triazine derivatives.
Substitution: Formation of substituted triazolo-triazine derivatives with various functional groups.
Scientific Research Applications
1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 7-(3,4-dichlorophenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 7-(3,4-dichlorophenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which is the basis for its potential therapeutic effects. For example, it may inhibit enzymes involved in cancer cell proliferation or microbial growth. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo(4,3-b)(1,2,4)thiadiazine: Similar core structure but with a thiadiazine ring instead of a triazine ring.
1,2,4-Triazolo(4,3-b)(1,2,4,5)tetrazine: Contains an additional nitrogen atom in the ring structure.
Tris(1,2,4-triazolo)(1,3,5)triazine: A more complex structure with three triazole rings fused to a triazine core.
Uniqueness
1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 7-(3,4-dichlorophenyl)- is unique due to the presence of the dichlorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where these properties are advantageous .
Properties
CAS No. |
86870-07-7 |
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Molecular Formula |
C10H5Cl2N5 |
Molecular Weight |
266.08 g/mol |
IUPAC Name |
7-(2,5-dichlorophenyl)-[1,2,4]triazolo[4,3-b][1,2,4]triazine |
InChI |
InChI=1S/C10H5Cl2N5/c11-6-1-2-8(12)7(3-6)9-4-14-17-5-13-16-10(17)15-9/h1-5H |
InChI Key |
BLSFRAATQHZOGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=NC3=NN=CN3N=C2)Cl |
Origin of Product |
United States |
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